molecular formula C13H20BrN B3208580 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1051368-95-6

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No. B3208580
CAS RN: 1051368-95-6
M. Wt: 270.21 g/mol
InChI Key: MYXVDUJWUYVCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide” is a chemical compound with the molecular formula C13H19N . It is related to the compound "1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline" .


Molecular Structure Analysis

The molecular structure of “2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide” can be represented by the SMILES string CC1(C)NC(C(C(C)C1)=C2)=CC=C2C .


Physical And Chemical Properties Analysis

The compound is a solid . Its refractive index is between 1.5450-1.5500 at 20°C . The compound appears clear and colorless to yellow to orange to brown .

Scientific Research Applications

Metal Chelation and Alzheimer’s Disease Research

Antioxidant Properties and Neuroprotection

Organic Synthesis and Intermediate Compounds

Cross-Coupling Reactions and Styrene Derivatives

Future Directions

The future directions for “2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide” are not clear from the available information. It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in research.

Mechanism of Action

Target of Action

Some derivatives of tetrahydroquinoline have been found to exhibit significant anti-inflammatory activity , suggesting potential targets could be inflammatory pathways or mediators.

Mode of Action

Based on the anti-inflammatory activity observed in related compounds , it can be hypothesized that this compound may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

, related compounds have been found to influence the NF-κB pathway, which plays a crucial role in the occurrence of chronic inflammation in the brain.

Result of Action

Given the anti-inflammatory activity of related compounds , it is possible that this compound may exert similar effects, potentially leading to reduced inflammation.

properties

IUPAC Name

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.BrH/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12;/h5-7,10,14H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXVDUJWUYVCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)C)(C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1051368-95-6
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4,6-tetramethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051368-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 2
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 3
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 4
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 5
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 6
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.